N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound features a pyrrolidin-2-one ring, which is a structural motif commonly found in various biologically active molecules .
Preparation Methods
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are subsequently reduced . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring plays a crucial role in its biological activity, allowing it to bind to target proteins and modulate their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide
- 2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the pyrrolidin-2-one ring and the 5-chloro-2-methylpropanamide moiety in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C14H17ClN2O2 |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)14(19)16-11-8-10(15)5-6-12(11)17-7-3-4-13(17)18/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19) |
InChI Key |
ZPBGCLLMLRUZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCCC2=O |
Origin of Product |
United States |
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